3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN5O2S and its molecular weight is 381.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
Research has highlighted the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives, including compounds structurally related to the one , showing significant antidiabetic activity. These compounds have favorable drug-like profiles, suggesting potential as leads for future drug discovery in the antidiabetic domain (Faidallah et al., 2016).
Anticancer and Carbonic Anhydrase Inhibition
A series of benzenesulfonamides were synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, crucial for anti-tumor studies, and strong inhibition of human carbonic anhydrase isoforms, suggesting their utility in cancer research (Gul et al., 2016).
Antimicrobial Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties resulted in compounds with significant antimicrobial activities against various bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013).
COX-2 Inhibitory Activities
1,5-Diarylpyrazoles with a substituted benzenesulfonamide moiety were synthesized and showed selective and potent COX-2 inhibitory activity, with certain compounds exhibiting promising pharmacokinetic properties and in vivo anti-inflammatory activity. This research indicates their potential as leads for the development of new anti-inflammatory drugs (Pal et al., 2003).
Fluorometric Sensing Applications
A novel pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ was developed using a non-toxic pyrazoline derivative, showing high selectivity and sensitivity for Hg2+ detection. This compound's properties make it a good candidate for environmental monitoring and safety applications (Bozkurt & Gul, 2018).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2S/c1-22-10(6-14(21-22)15-9-18-4-5-19-15)8-20-25(23,24)11-2-3-13(17)12(16)7-11/h2-7,9,20H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWCWHIAVHFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.